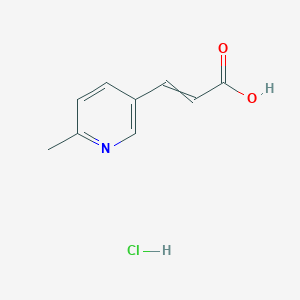

3-(6-Methylpyridin-3-yl)prop-2-enoic acid;hydrochloride

Beschreibung

3-(6-Methylpyridin-3-yl)prop-2-enoic acid;hydrochloride is a substituted acrylic acid derivative featuring a 6-methylpyridin-3-yl moiety conjugated to a propenoic acid backbone, with a hydrochloride counterion. Key characterization methods for such compounds include $^1$H NMR, ESI-MS, and chromatographic purity analysis (e.g., 95% purity for related derivatives) .

Eigenschaften

IUPAC Name |

3-(6-methylpyridin-3-yl)prop-2-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c1-7-2-3-8(6-10-7)4-5-9(11)12;/h2-6H,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJSXGBFBRZYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C=CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of Key Intermediate: (6-Methylpyridin-3-yl)methanol

A critical intermediate in the synthesis is (6-methylpyridin-3-yl)methanol, which can be prepared by reduction of methyl 6-methylnicotinate using reducing agents like sodium borohydride or lithium aluminum hydride.

These methods provide the alcohol intermediate with good yields, which is essential for subsequent transformations.

Conversion of (6-Methylpyridin-3-yl)methanol to Halide or Activated Derivatives

To enable coupling or further reaction, the alcohol is often converted into more reactive derivatives such as chlorides or mesylates.

These activated intermediates serve as key substrates for subsequent coupling reactions to form the prop-2-enoic acid moiety.

Formation of 3-(6-Methylpyridin-3-yl)prop-2-enoic Acid

The prop-2-enoic acid portion is typically introduced via condensation reactions involving acrylic acid or its esters.

- One approach involves the reaction of 6-methylpyridine derivatives with acrylic acid under basic catalysis (e.g., sodium hydroxide or potassium carbonate), often under controlled temperature and pressure to optimize the yield of the acid product.

- Industrial syntheses may employ continuous flow reactors to improve reaction control and scalability.

Formation of Hydrochloride Salt

The free acid is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability for practical applications.

Representative Laboratory-Scale Procedure

A typical laboratory preparation might involve:

- Reduction of methyl 6-methylnicotinate to (6-methylpyridin-3-yl)methanol using sodium borohydride.

- Conversion of the alcohol to the corresponding chloride using thionyl chloride in dichloromethane.

- Condensation of the chlorinated intermediate with acrylic acid under basic conditions to yield 3-(6-methylpyridin-3-yl)prop-2-enoic acid.

- Treatment with hydrochloric acid to form the hydrochloride salt.

- Purification by extraction and crystallization.

Reaction Conditions and Yields Summary Table

Research Findings and Advantages

- The use of readily available starting materials such as methyl 6-methylnicotinate and acrylic acid makes the synthesis economically favorable.

- Avoidance of hazardous oxidizing agents in some synthetic routes reduces safety risks and side reactions.

- The choice of reducing agent and halogenation conditions significantly affects the purity and yield of intermediates.

- Continuous flow synthesis in industrial settings offers improved control and scalability compared to batch processes.

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-Methylpyridin-3-yl)prop-2-enoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids.

Reduction: Can be reduced to form corresponding alcohols.

Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(6-Methylpyridin-3-yl)prop-2-enoic acid;hydrochloride is utilized in several scientific research fields:

Wirkmechanismus

The mechanism of action of 3-(6-Methylpyridin-3-yl)prop-2-enoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound can be compared to structurally related prop-2-enoic acid derivatives with variations in the heterocyclic substituent, substitution patterns, and counterions. Below is a comparative analysis based on molecular features, synthesis, and applications:

Analytical and Crystallographic Methods

- Structural Confirmation : $^1$H NMR and ESI-MS are standard for verifying molecular integrity in pyridine and imidazole derivatives .

- Crystallography : Tools like SHELX and WinGX are employed for resolving hydrogen-bonding patterns and crystal packing, critical for understanding supramolecular interactions in related compounds .

Key Differentiators of this compound

- Acid-Base Properties: The propenoic acid group confers acidity (pKa ~3–4), while the hydrochloride salt improves aqueous solubility relative to free acid forms .

Biologische Aktivität

3-(6-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Its unique structural characteristics, including a pyridine ring with a methyl substitution and a prop-2-enoic acid backbone, contribute to its reactivity and biological interactions.

- Molecular Formula : C11H12N2O2- HCl

- Molecular Weight : Approximately 199.63 g/mol

- Structure : The compound features a prop-2-enoic acid backbone with a 6-methylpyridine group, enhancing its solubility and reactivity in biological systems.

Antimicrobial Properties

Research has indicated that 3-(6-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride exhibits significant antimicrobial activity against various bacterial strains. This is vital for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Inhibition observed |

| Staphylococcus aureus | Moderate activity noted |

| Pseudomonas aeruginosa | Limited effectiveness |

Anti-inflammatory Effects

Emerging studies suggest that this compound may have anti-inflammatory properties. It could potentially modulate inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by inflammation.

Antioxidant Activity

The compound may also possess antioxidant properties, which are crucial for combating oxidative stress in biological systems. Antioxidants play an essential role in preventing cellular damage caused by free radicals.

The biological activity of 3-(6-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride is attributed to its interactions with specific molecular targets:

- Receptor Binding : The compound may bind to specific receptors, modulating their activity.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

- Signaling Pathway Modulation : Influences signaling pathways that affect cellular responses and functions.

Study on Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of 3-(6-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride against various pathogens. Results showed promising activity against Staphylococcus aureus, indicating its potential use as a new antimicrobial agent.

Anti-inflammatory Research

In another study focused on inflammation, the compound demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting its potential utility in treating inflammatory diseases.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(6-Amino-2-methylpyridin-3-yl)prop-2-enoic acid | C11H12N2O2 | Contains an amino group, enhancing biological activity potential |

| 3-(3-Methylpyridin-2-yl)prop-2-enoic acid hydrochloride | C11H12N2O2- HCl | Different methyl substitution may affect reactivity |

| 3-(6-Methylpyridin-2-yl)prop-2-enoic acid | C11H13N2O2 | Lacks hydrochloride salt form, affecting solubility |

The uniqueness of 3-(6-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride lies in its specific structural arrangement, which may influence its reactivity profile and biological interactions compared to these similar compounds.

Q & A

Q. Purity Validation :

- HPLC : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity ≥95% .

- Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl to validate salt formation .

How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hygroscopic degradation .

- Incompatible Materials : Avoid strong acids/bases (risk of proton exchange) and oxidizing agents (potential decomposition) .

- Stability Monitoring : Perform periodic TGA (thermogravimetric analysis) to detect moisture absorption or decomposition .

What spectroscopic techniques are suitable for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Use DMSO-d₆ or D₂O as solvents to resolve pyridine ring protons (δ 7.5–9.0 ppm) and the α,β-unsaturated carbonyl group (δ 6.5–7.2 ppm for vinyl protons; δ 165–170 ppm for COOH) .

- FT-IR : Confirm the presence of carboxylic acid (O–H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹) and pyridine ring (C=N ~1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ and verify molecular weight .

Advanced Research Questions

How can crystallographic methods resolve ambiguities in molecular conformation?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) to obtain high-resolution (<1.0 Å) data .

- Structure Refinement : Apply SHELXL for least-squares refinement, incorporating hydrogen bonding constraints and anisotropic displacement parameters .

- Validation : Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and bond geometry .

How to resolve discrepancies between solution-phase NMR and solid-state XRD data?

Methodological Answer:

- Dynamic Effects : NMR captures time-averaged conformations in solution, while XRD provides static solid-state geometry. Use variable-temperature NMR to assess conformational flexibility (e.g., rotameric equilibria) .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare optimized gas-phase structures with XRD data .

- Polymorphism Screening : Explore crystallization solvents (e.g., DMF vs. ethanol) to isolate multiple polymorphs and correlate with spectral variations .

What strategies mitigate challenges in hydrogen bonding analysis within its crystal lattice?

Methodological Answer:

- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s rules to identify donor-acceptor patterns .

- Hirshfeld Surface Analysis : Map close contacts (e.g., O–H⋯Cl, N–H⋯O) to quantify intermolecular interactions .

- Synchrotron Studies : High-flux XRD at low temperatures (100 K) enhances resolution of weak H-bonds .

How to design experiments to probe its reactivity under varying pH conditions?

Methodological Answer:

- pH Titration : Monitor UV-Vis spectral shifts (200–400 nm) to determine pKa of the carboxylic acid and pyridine groups .

- Kinetic Studies : Use stopped-flow spectroscopy to track degradation rates in buffered solutions (pH 2–12) .

- Product Identification : Employ LC-MS to characterize hydrolysis products (e.g., decarboxylation or ring-opening) .

What advanced analytical techniques detect trace decomposition products?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.